molecular formula C10H10F3NO2 B1405335 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide CAS No. 1431329-75-7

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

Cat. No.: B1405335
CAS No.: 1431329-75-7
M. Wt: 233.19 g/mol
InChI Key: XXEJFZMPVFRXHR-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry name for this compound is 4-methoxy-3-methyl-5-(trifluoromethyl)benzamide, which provides a complete structural roadmap for understanding the molecular architecture. This nomenclature follows the established principles for naming substituted benzamide derivatives, where the benzamide core serves as the parent structure and the substituents are numbered according to their positions on the aromatic ring. The structural interpretation reveals a benzene ring with three distinct substituents: a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 3, and a trifluoromethyl group (-CF₃) at position 5, with the amide functional group (-CONH₂) serving as the primary functional designation.

The molecular formula C₁₀H₁₀F₃NO₂ accurately reflects the atomic composition, accounting for ten carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The structural complexity arises from the specific positioning of electron-withdrawing and electron-donating groups around the aromatic ring, creating distinct electronic environments that influence the compound's chemical behavior and physical properties. The trifluoromethyl group at position 5 introduces significant electronegativity and steric bulk, while the methoxy group at position 4 provides electron-donating characteristics through resonance effects. The methyl group at position 3 contributes to the overall molecular volume and hydrophobic character of the compound.

The three-dimensional molecular geometry can be described using standardized chemical notation systems, including the Simplified Molecular Input Line Entry System representation: CC1=C(C(=CC(=C1)C(=O)N)C(F)(F)F)OC, which provides a linear encoding of the molecular connectivity. This notation system captures the sequential arrangement of atoms and bonds, enabling computational analysis and database searching. The International Chemical Identifier string InChI=1S/C10H10F3NO2/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H2,14,15) provides an additional layer of structural specification, incorporating stereochemical and tautomeric information that ensures unambiguous molecular identification.

Synonym Hierarchy and Common Trivial Names

The synonym hierarchy for this compound encompasses various naming conventions used across different commercial, academic, and regulatory contexts. The primary systematic name represents the International Union of Pure and Applied Chemistry preferred designation, while alternative names reflect different organizational approaches to chemical nomenclature and commercial branding strategies. These synonyms facilitate communication across diverse scientific communities and enable effective database searching across multiple chemical information systems.

Commercial suppliers utilize various catalog-specific designations that reflect internal inventory management systems and product classification schemes. AK Scientific incorporates the compound under catalog number 4902EA with the designation "this compound, 95%" indicating both the chemical identity and purity specification. Apollo Scientific markets the compound through multiple distributors with consistent naming but varying catalog numbers, including PC303116 as referenced in supplier documentation. Thermo Scientific, incorporating former Alfa Aesar product lines, maintains the compound under catalog number H35873 with molecular formula specification C₁₀H₁₀F₃NO₂.

Naming Convention Designation Source Context
International Union of Pure and Applied Chemistry Systematic This compound Official nomenclature
Alternative Systematic Benzamide, 4-methoxy-3-methyl-5-(trifluoromethyl)- Registry variation
Chemical Abstracts Service Index 4-methoxy-3-methyl-5-trifluoromethyl benzamide Abbreviated form
Commercial Designation This compound Supplier catalogs

Properties

IUPAC Name

4-methoxy-3-methyl-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJFZMPVFRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation via Benzoyl Chloride Intermediate

One of the most common and efficient routes involves:

  • Step 1: Synthesis of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride by chlorination of the corresponding benzoic acid derivative using reagents such as thionyl chloride (SOCl2).
  • Step 2: Reaction of the benzoyl chloride intermediate with ammonia or ammonium salts to yield the target benzamide.

Key parameters:

Parameter Typical Conditions Notes
Chlorination reagent Thionyl chloride (SOCl2) Generates HCl and SO2 gases; corrosive
Solvent 1,2-Dichloroethane or similar inert solvents Ensures good solubility and reaction control
Temperature 80–85 °C for chlorination Controlled to avoid side reactions
Amidation temperature 50–55 °C Moderate to avoid decomposition
Reaction time 2–4 hours Monitored by chromatographic methods
Work-up Washing with saturated NaCl solution, desolventizing Purifies product and removes residual reagents

This method is supported by patent literature describing similar trifluoromethyl-substituted benzamides synthesis.

Catalytic Hydrogenation and Nitrile Hydrolysis Route

An alternative multi-step method involves:

  • Starting from 2-chloro-6-trifluoromethylbenzonitrile.
  • Catalytic hydrogenation in the presence of catalysts such as Raney nickel or palladium on carbon.
  • Hydrolysis of the nitrile group to the amide using basic catalysts like sodium hydroxide or potassium hydroxide.

Catalysts and solvents:

Catalyst Type Examples Role
Hydrogenation catalysts Raney nickel, 5% Pd/C, 10% Pd(OH)2/C, 5% Pt/C Reduce nitrile to amine intermediate
Base catalysts NaOH, KOH, LiOH Hydrolyze nitrile to amide
Solvents Methanol, ethanol, isopropanol, 1,4-dioxane, THF Solubilize reactants and catalysts

Reaction conditions:

  • Hydrogenation: 1–16 hours under hydrogen atmosphere.
  • Hydrolysis: 1–4 hours at elevated temperature.

This method is more complex due to multiple steps and potential impurity formation but avoids corrosive chlorination reagents.

Esterification-Amidation Sequence for Intermediate Formation

In some synthetic schemes for related trifluoromethyl benzamides, an esterification step precedes amidation:

  • Methanolamine reacts with acetic anhydride in the presence of acetic acid and tetrabutylammonium chloride to form methyl aminoacetate.
  • The methyl aminoacetate then reacts with trifluoromethyl benzoyl chloride to form N-acetoxymethyl benzamide intermediates.
  • Subsequent reactions yield the final benzamide derivatives.

This method is useful for preparing complex intermediates in pesticide synthesis but involves multiple purification and reaction steps.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Environmental Impact
Benzoyl chloride amidation High yield, fewer steps, well-established Use of corrosive reagents (SOCl2), toxic gases Moderate; requires handling of gases
Catalytic hydrogenation route Avoids chlorination, milder reagents More steps, longer reaction times, impurity risk Lower toxicity, but catalyst disposal needed
Esterification-amidation Enables complex intermediate synthesis Multi-step, requires careful control Moderate, solvent and reagent intensive

Summary Table of Key Reaction Parameters

Step Reagents/Catalysts Solvent(s) Temp (°C) Time (h) Notes
Chlorination Thionyl chloride 1,2-Dichloroethane 80–85 2–3 Formation of benzoyl chloride
Amidation Ammonia or ammonium salts Methanol, ethanol 50–55 3–4 Conversion to benzamide
Hydrogenation Raney Ni, Pd/C, Pt/C Methanol, ethanol, THF RT–50 1–16 Reduction of nitrile
Hydrolysis NaOH, KOH, LiOH Water, methanol 50–100 1–4 Nitrile to amide conversion
Esterification (intermediate) Methanolamine, acetic anhydride, catalysts 1,2-Dichloroethane 20–25 3–4 Formation of methyl aminoacetate

Research Findings and Considerations

  • The chlorination-amidation route provides a straightforward synthesis but requires strict control of corrosive reagents and gas emissions.
  • Catalytic hydrogenation and hydrolysis offer a greener alternative but at the cost of longer reaction times and potential side reactions.
  • Choice of solvent and catalyst significantly affects yield and purity; alcohols and ethers are preferred solvents for solubility and catalyst compatibility.
  • Monitoring reaction progress by chromatographic techniques (GC, HPLC) is essential for optimizing reaction endpoints and minimizing impurities.
  • Environmental and safety considerations favor methods minimizing toxic gases and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide can be inferred through comparisons with structurally related benzamides and salicylamides. Key analogs and their activities are summarized below:

Table 1: Comparison of Structural Analogs

Compound Name Substituents and Key Features Biological Activity/Application Source
This compound 4-OCH₃, 3-CH₃, 5-CF₃ Inferred: Potential antimicrobial/agrochemical use
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 2-OH, 5-Cl, 4-CF₃-phenyl Antimicrobial (vs. Desulfovibrio piger), high cytotoxicity
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 2-OH, 5-Cl, 4-NO₂-phenyl Strong cytotoxic effect (82–90% growth inhibition)
(S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide CF₃-phenyl, amino acid chain Potent vs. MRSA (structure-activity relationship noted)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide CF₃-phenoxy, pyridine core Pesticide (diflufenican)

Key Findings:

Role of the Trifluoromethyl Group :

  • The CF₃ group enhances lipophilicity and target-binding affinity. In salicylamides, CF₃-substituted compounds (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) showed 64–66% inhibition of bacterial biomass at 0.37–1.10 µmol/L, outperforming analogs with bromo or nitro groups .
  • In antistaphylococcal studies, CF₃-containing benzamides demonstrated high potency against MRSA, while elongation of side chains reduced activity .

Methoxy vs. Hydroxy Substituents: The 4-methoxy group in the target compound may improve metabolic stability compared to hydroxylated analogs (e.g., 2-hydroxybenzamides in ).

Methyl Group Contribution: The 3-methyl group likely increases steric bulk, which could influence binding to enzymatic targets.

Cytotoxicity Balance :

  • While CF₃ and nitro groups enhance activity, they may also increase cytotoxicity. For example, 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide caused 82–90% growth inhibition but with high toxicity . The target compound’s methyl and methoxy groups could mitigate toxicity while retaining efficacy.

Structural Simplicity and Activity: Complex derivatives with extended chains (e.g., amino acid-linked benzamides in ) showed reduced activity, highlighting the advantage of the target compound’s simpler structure .

Research Implications and Gaps

  • Antimicrobial Potential: The CF₃ and methoxy groups suggest possible activity against sulfate-reducing bacteria or MRSA, but direct testing is needed .
  • Metabolic Profile : Comparative studies with pioglitazone () indicate that methoxy and methyl groups may reduce oxidative metabolism, warranting ADME studies .
  • Agrochemical Applications : Structural parallels to pesticidal benzamides (e.g., diflufenican in ) suggest utility in crop protection .

Biological Activity

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique structural features, including a methoxy group, a methyl group, and a trifluoromethyl group attached to a benzamide framework. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C10H10F3N O
  • Molecular Weight : Approximately 233.19 g/mol
  • Solubility : Highly polar and water-soluble due to the presence of polar functional groups.

Biological Activities

Research indicates that this compound exhibits significant biological activities, which are summarized below:

Antiplatelet Aggregation

One of the most notable activities of this compound is its antiplatelet aggregation properties. Studies have shown that it may serve as a safer alternative for preventing thrombotic diseases, which are conditions characterized by excessive blood clotting. The mechanism involves inhibition of platelet activation pathways, making it a potential candidate for cardiovascular therapies.

Antioxidant Activity

The compound also demonstrates antioxidant activities , which could be beneficial in therapeutic applications targeting oxidative stress-related conditions. This activity is crucial in mitigating damage caused by reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The biological effects of this compound are believed to be mediated through various cellular pathways. In vitro assays have been employed to measure its efficacy against thrombotic events and assess cytotoxicity levels. Results indicate that certain derivatives maintain low toxicity while exhibiting significant biological activity, highlighting their therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
4-MethoxybenzamideC9H11NO2Lacks trifluoromethyl group
3-MethylbenzamideC9H11NOLacks methoxy and trifluoromethyl groups
TrifluoroacetophenoneC9H6F3OContains trifluoromethyl but lacks amide functionality

This compound stands out due to its combination of both methoxy and trifluoromethyl groups on an aromatic amide structure, enhancing its solubility and reactivity compared to other similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antiplatelet Activity Study : In vitro studies demonstrated that the compound effectively inhibited platelet aggregation induced by various agonists, suggesting its potential as a therapeutic agent in managing thrombotic disorders.
  • Antioxidant Efficacy : Research highlighted its ability to scavenge free radicals, indicating potential applications in treating diseases associated with oxidative stress.
  • Toxicity Assessments : Toxicological evaluations revealed low cytotoxicity levels in mammalian cell lines, supporting its safety profile for further development as a drug candidate.

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions with benzoyl chloride derivatives. For example, amidation of 4-(trifluoromethyl)benzoyl chloride with substituted anilines under basic conditions (e.g., sodium carbonate) in dichloromethane or acetonitrile yields the benzamide core. Key parameters include:
  • Reagent stoichiometry : Excess acyl chloride (1.2–1.5 equiv.) improves conversion .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (diethyl ether/pentane) ensures high purity (>95%) .
    Note : Hazard analysis (e.g., decomposition risks via DSC) and mutagenicity screening (Ames II testing) are mandatory for intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in 19F^{19}\text{F}-NMR) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated 287.09 Da vs. observed 287.08 Da) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>99%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for structurally similar anomeric amide derivatives?

  • Methodological Answer : Discrepancies in Ames test results (e.g., compound 3 in vs. benzyl chloride) require:
  • Comparative assays : Parallel testing of derivatives under identical conditions (e.g., S9 metabolic activation) .
  • Structural analysis : Correlate mutagenicity with electron-withdrawing groups (e.g., trifluoromethyl) using QSAR models.
  • Dose-response curves : Establish NOAEL (No Observed Adverse Effect Level) thresholds for safe handling protocols .

Q. What experimental design is recommended for evaluating the pharmacological activity of this compound in receptor-binding studies?

  • Methodological Answer :
  • In vitro assays : Use radioligand displacement (e.g., 3H^3\text{H}-LTD4 on guinea pig lung membranes) to determine KiK_i values. For example, compound 38p in showed Ki=0.42nMK_i = 0.42 \, \text{nM} .
  • Enantioselective synthesis : Chiral HPLC or diastereomeric crystallization ensures >99% enantiomeric purity for activity comparisons (e.g., R vs. S enantiomers) .
  • In vivo models : Administer orally (e.g., 1.14 µmol/kg in guinea pigs) to measure ED50 against bronchoconstriction .

Q. How can thermal stability be assessed under varying storage conditions?

  • Methodological Answer :
  • DSC/TGA : Differential scanning calorimetry identifies decomposition onset (e.g., compound 3 decomposes at 120°C) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation (e.g., hydrolysis of methoxy groups) .
  • Lyophilization : For long-term storage, lyophilize in argon-filled vials at -20°C to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide
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4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.